9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
描述
Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane skeleton is recognized as a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its conformationally rigid three-dimensional structure, which allows it to interact with a high degree of specificity with various biological targets. rsc.org This scaffold is a core component in numerous bioactive natural products, including alkaloids, terpenoids, and polyketides, which have shown potential as therapeutic agents for a range of conditions. rsc.org
The versatility of the azabicyclo[3.3.1]nonane moiety has led to its incorporation into compounds investigated for diverse biological activities. nih.gov For instance, derivatives have been studied for the treatment of psychotic and neurodegenerative disorders, as narcotic analgesics, and for their potential cytotoxic effects. nih.gov The unique architecture of this scaffold makes it a valuable building block in the synthesis of more complex molecules and a tool for exploring biological interactions. rsc.orgsmolecule.com The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's pharmacological properties.
Table 1: Investigated Biological Activities of Azabicyclo[3.3.1]nonane Derivatives
| Derivative Class | Investigated Biological Activity |
|---|---|
| 1-Azabicyclo[3.3.1]nonanes | Treatment of psychotic and neurodegenerative disorders nih.gov |
| 2-Azabicyclo[3.3.1]nonanes | Narcotic analgesics; related to opioid receptors nih.govbohrium.com |
| 9-Azabicyclo[3.3.1]nonanes | Cytotoxicity, dopamine (B1211576) D3 receptor ligands, sigma-2 receptor affinity nih.govresearchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonanes | Treatment of cardiac arrhythmias, anti-platelet and antithrombotic activities nih.gov |
Overview of Research Trajectories for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Academic research on this compound has primarily explored its potential as a modulator of neurotransmitter systems. A significant area of investigation focuses on its role as a monoamine reuptake inhibitor. Studies have indicated that the compound can inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine, suggesting its potential as a candidate for neuropsychiatric conditions. Its structure is also related to homotropane alkaloids, which are naturally occurring compounds that have spurred synthetic interest due to their biological activity.
Another key research avenue involves the synthesis and evaluation of its derivatives as ligands for sigma receptors. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, derived from the core structure, were prepared and tested for their affinity for σ1 and σ2 receptors. researchgate.net These studies aim to develop selective ligands that can be used as research tools to understand the function of sigma receptors in the central nervous system. researchgate.net The stereochemistry of the amine group (endo vs. exo) on the bicyclic ring is a critical factor, significantly influencing the pharmacological activity of its derivatives. Furthermore, the compound is recognized as a potential impurity in the synthesis of Granisetron (B54018), an antiemetic drug, which necessitates its study and characterization. biosynth.com
Table 2: Key Research Findings for this compound and its Derivatives
| Research Area | Key Findings |
|---|---|
| Monoamine Reuptake Inhibition | The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine. |
| Sigma Receptor Ligands | Derivatives, such as N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N′- (2-methoxy-5-methylphenyl)carbamate, have demonstrated high affinity and selectivity for σ2 receptors over σ1 receptors. researchgate.net |
| Synthetic Chemistry | Synthetic routes have been developed to access the 9-azabicyclo[3.3.1]nonane framework, including radical annulation strategies. |
| Pharmaceutical Analysis | Identified as an impurity (Granisetron impurity E) in the synthesis of the antiemetic drug Granisetron. biosynth.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Granisetron |
Structure
2D Structure
属性
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-56-5 | |
| Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine
Classical and Contemporary Synthetic Routes for 9-Azabicyclo[3.3.1]nonane Systemsorgsyn.orgontosight.ai
The 9-azabicyclo[3.3.1]nonane framework is a key structural motif found in various alkaloids and serves as a valuable scaffold in medicinal chemistry. beilstein-journals.org Its synthesis has been approached through numerous classical and contemporary methods.
Multi-Step Chemical Synthesis Approachesorgsyn.org
The construction of the 9-azabicyclo[3.3.1]nonane core typically involves multi-step sequences that form the bicyclic ring system. ontosight.ai These methods are designed to build the complex, three-dimensional structure with precision.
One prominent strategy involves intramolecular cyclization reactions. For instance, early approaches to similar homotropane systems, which share the core bicyclic structure, utilized intramolecular Mannich reactions and dipolar cycloadditions. A more modern approach involves a radical [3+3] annulation protocol using N-arylamines and allylic traps, which yields tropane (B1204802) and homotropane derivatives with good diastereoselectivity.
Another innovative method is the use of multicomponent cascade reactions. A protocol has been developed for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. acs.org This one-pot reaction proceeds through a complex cascade to produce the desired bicyclic systems. acs.org
The Robinson annulation, a well-established ring-forming reaction, can also be adapted for this purpose. The reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane structure. rsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of a catalyst like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to build the bicyclic framework. rsc.org
Hydrogenation-Based Synthesis Methodsontosight.ai
Hydrogenation is a critical method for synthesizing 9-azabicyclo[3.3.1]nonane systems, often used in the final steps to introduce the amine functionality or to reduce other functional groups.
A direct synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves the hydrogenation of an oxime precursor. In this process, N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime is hydrogenated over a Raney nickel catalyst in the presence of ammonium (B1175870) acetate. This reaction typically proceeds at elevated temperature and pressure to yield the final amine product. prepchem.com
Catalytic hydrogenation is also employed to reduce ketone precursors within the bicyclic system. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reacted with hydrogen in the presence of a ruthenium complex catalyst to yield the corresponding alcohol. google.com This method is noted for generating minimal waste compared to reactions using boron-based reductants. google.com Another approach uses palladium on carbon (Pd/C) to hydrogenate a benzyl-protected intermediate, such as endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, to remove the protecting group. google.com
| Precursor | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime | Raney nickel, Ammonium acetate, Ethanol | 50°C, 300 p.s.i., 24 hours | 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane | 90% | prepchem.com |
| 9-azabicyclo[3.3.1]nonan-3-one derivative | Hydrogen, Ruthenium complex | Not specified | endo-9-azabicyclo[3.3.1]nonan-3-ol derivative | Not specified | google.com |
| endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 10% Palladium on carbon, Hydrogen, Ethanol, 5N HCl | 40°C, 3 bar, 48 hours | endo-9-azabicyclo[3.3.1]nonan-3-ol | Not specified | google.com |
Stereoselective Synthesis and Control of Isomeric Formsprepchem.com
The stereochemistry of the amine group at the C3 position of the 9-azabicyclo[3.3.1]nonane ring is crucial, resulting in either endo or exo isomers. The spatial arrangement of this substituent significantly influences the molecule's biological activity.
The synthesis of specific isomers, such as (3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, requires stereocontrolled methods. biosynth.com The reduction of the ketone intermediate, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a key step where stereoselectivity is determined. The choice of reducing agent and reaction conditions dictates the preferential formation of either the endo or exo alcohol, which is a precursor to the amine. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) has been shown to produce the endo-alcohol. google.com This stereochemical control is vital as the endo isomer is often the one selected for further drug development.
Derivatization and Analog Development of this compound
The this compound scaffold serves as a versatile starting point for the development of a wide range of analogs with tailored properties.
Synthesis of N-Substituted Analogsgoogle.com
The methyl group at the bridgehead nitrogen (N9) can be replaced with various other substituents to explore structure-activity relationships. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been prepared to evaluate their affinity for sigma receptors. researchgate.net
In these syntheses, the parent 9-azabicyclo[3.3.1]nonane core is first prepared, and the substituent on the nitrogen is introduced via alkylation. For example, replacing the N-methyl group with a benzyl (B1604629) group has been shown to dramatically increase affinity for σ1 and σ2 receptors. researchgate.net Further modifications have led to the synthesis of analogs with N-(4-aminobutyl) and N-(6-aminohexyl) side chains, which also show high affinity and selectivity for σ2 receptors. researchgate.net The synthesis of one such analog involved the alkylation of a secondary amine intermediate with (4-(bromomethyl)phenethyloxy)(tert-butyl)diphenylsilane. nih.gov
| N9-Substituent | Resulting Analog Class | Biological Target | Reference |
| Benzyl | N-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates | σ1 and σ2 receptors | researchgate.net |
| 4-Aminobutyl | N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates | σ2 receptors | researchgate.net |
| 6-Aminohexyl | N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates | σ2 receptors | researchgate.net |
| 4-(dimethylamino)benzyl | N-(9-(4-(dimethylamino)benzyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates | σ2 receptors | researchgate.net |
Preparation of Functionalized Derivativesacs.org
Beyond N-substitution, the amine group at the C3 position is a key site for functionalization. The primary amine can be converted into a variety of functional groups to create a diverse library of derivatives.
A common derivatization involves the formation of carbamates. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were prepared to investigate their receptor binding properties. researchgate.net These syntheses typically involve reacting the 3α-amino group with an appropriate isocyanate or chloroformate to form the carbamate (B1207046) linkage. This approach has led to the identification of potent and selective ligands for sigma-2 receptors. researchgate.net The parent compound for many of these derivatives is exo-9-methyl-3-phenoxy-9-azabicyclo[3.3.1]nonane, highlighting the versatility of the core structure for creating both ether and amine-based derivatives. google.com
Conformational Analysis and Stereochemistry of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine
Characterization and Separation of Exo and Endo Isomers
The 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, including a twin-chair, chair-boat, and twin-boat form. For 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, the endo isomer is of particular importance as it is a key intermediate in the synthesis of the 5-HT₃ receptor antagonist, Granisetron (B54018). The stereochemistry of this isomer is crucial for its pharmacological activity. It has been suggested that the endo isomer predominantly adopts a boat-chair conformation, a finding reportedly confirmed by X-ray and NMR analysis. The NMR spectrum of the synthesized precursor for granisetron has been shown to be consistent with the endo-isomer configuration. epo.org
The separation and quantification of the exo and endo isomers are critical for pharmaceutical applications to ensure the purity of the desired endo isomer. A validated high-performance liquid chromatographic (HPLC) method has been developed for this purpose. This method allows for the effective separation and determination of the exo-isomer in bulk samples of the endo-isomer. researchgate.net
The chromatographic separation is achieved using an Inertsil C8 column with a mobile phase consisting of 0.3% trifluoroacetic acid. This method provides a resolution of greater than 4 between the two isomers, indicating a clear separation. The limit of detection (LOD) and limit of quantification (LOQ) for the exo isomer were found to be 0.8 µg/mL and 2.5 µg/mL, respectively, for a 10 µL injection volume. The method has demonstrated good precision, linearity, accuracy, and robustness. researchgate.net
| Parameter | Value |
|---|---|
| Chromatographic Column | Inertsil C8 |
| Mobile Phase | 0.3% Trifluoroacetic Acid |
| Resolution between Isomers | > 4 |
| Limit of Detection (LOD) of exo isomer | 0.8 µg/mL |
| Limit of Quantification (LOQ) of exo isomer | 2.5 µg/mL |
Stereochemical Influences on Molecular Interactions
The stereochemistry of this compound is a determining factor in its interaction with biological targets, most notably the 5-HT₃ receptor. The pharmacological effect of azabicyclo[3.3.1]nonane derivatives is dependent on their stereochemistry and ring conformation. The selective use of the endo isomer in the synthesis of granisetron underscores the importance of its specific three-dimensional structure for high-affinity receptor binding.
The boat-chair conformation of the endo isomer is thought to optimize its interaction within the binding pockets of the 5-HT₃ and α3β4 nicotinic acetylcholine (B1216132) (nACh) receptors. In contrast, the exo isomer exhibits a lower affinity for these receptors. This difference in binding affinity highlights the stereochemical sensitivity of the receptor's binding site. The rigid bicyclic framework of the molecule, combined with the specific orientation of the amine group in the endo position, presents a precise arrangement of atoms for interaction with amino acid residues in the receptor.
| Isomer | Configuration | Key Properties |
|---|---|---|
| endo | (1R,3r,5S) | - High-purity intermediate for granisetron
|
| exo | (1S,3s,5R) | - Minor isomer in synthetic routes
|
Structure Activity Relationship Sar Studies of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine Derivatives
Impact of Bicyclic Scaffold Modifications on Biological Activity
The bicyclo[3.3.1]nonane scaffold is a key determinant of the pharmacological profile of these derivatives. Modifications to this core structure have been shown to significantly influence biological activity. For instance, the homologation of a related bicyclo[3.2.1]octane system to the 9-azabicyclo[3.3.1]nonane (granatane) structure has been a successful strategy in optimizing affinity for sigma-2 (σ₂) receptors while reducing affinity for serotonin (B10506) receptors. researchgate.net This expansion of the bicyclic ring system alters the spatial arrangement of substituent groups, leading to more favorable interactions with the target receptor.
The rigidity of the 9-azabicyclo[3.3.1]nonane skeleton is crucial for its function. This fixed conformation reduces the entropic penalty upon binding to a receptor, contributing to higher affinity. The structure of the central amine moiety within the bicyclic system, such as piperidine (B6355638), pyrrolidine, or the 9-azabicyclo[3.3.1]nonane ring itself, has a significant effect on binding affinity at dopamine (B1211576) D2 and D3 receptors. nih.gov
Influence of Amine and N-Methyl Substitutions on Receptor Affinity and Selectivity
Modifications at the bridgehead nitrogen (N-9) and the exocyclic amine (at C-3) are critical for modulating receptor affinity and selectivity.
Substitution of the N-methyl group with larger, more lipophilic groups, such as a benzyl (B1604629) group, has been shown to dramatically increase affinity for both σ₁ and σ₂ receptors. researchgate.net Further substitutions on this N-benzyl ring can fine-tune selectivity. For example, adding a 4-fluoroethyl or a 4-dimethylamino group to the N-benzyl ring increases binding affinity for σ₂ receptors while decreasing it for σ₁ receptors, thereby significantly improving σ₂ selectivity. nih.gov In contrast, substituents like 4-methylthio or 4-methoxy on the N-benzyl ring reduce the binding affinity for both σ₁ and σ₂ receptors. nih.gov
The amine group at the C-3 position is also a key site for modification. Converting the primary amine to a carbamate (B1207046) linkage has been explored to enhance receptor interactions. researchgate.net The nature of the substituent on the nitrogen of the carbamate can further influence affinity. An amino group appears to be a preferred substituent for ensuring high affinity for σ₂ receptors and a high σ₁/σ₂ selectivity ratio. researchgate.net
The following table summarizes the impact of various substitutions on the affinity for sigma receptors, with Ki values representing the dissociation constant (a lower Ki indicates higher affinity).
| Compound | N-9 Substitution | C-3 Amine Modification | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity Ratio |
|---|---|---|---|---|---|
| 6 | N-Benzyl | 2-methoxy-5-methylphenylcarbamate | - | - | 31 |
| WC-59 | N-(4-fluoroethyl)benzyl | Phenylcarbamate analog | - | 0.82 | 2087 |
| WC-26 | N-(4-dimethylamino)benzyl | Phenylcarbamate analog | - | 2.58 | 557 |
| 11f | N-(4-methylthio)benzyl | Phenylcarbamate analog | Reduced affinity for σ₁ and σ₂ | ||
| 11g | N-(4-methoxy)benzyl | Phenylcarbamate analog | Reduced affinity for σ₁ and σ₂ |
Stereochemical Effects on Pharmacological Properties
The stereochemistry of the 9-azabicyclo[3.3.1]nonane ring system and its substituents plays a pivotal role in determining the pharmacological activity of its derivatives. The bicyclic structure can exist in different conformations, and the orientation of the substituents (endo or exo, α or β) significantly influences how the molecule interacts with its biological target. cymitquimica.com
For instance, the endo isomer of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is often selectively used in drug synthesis, highlighting the importance of the spatial arrangement of the amine group for pharmacological activity. In the context of sigma receptor ligands, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs are specifically investigated, indicating that the α-configuration at the C-3 position is crucial for high affinity and selectivity. researchgate.netnih.gov
Furthermore, the stereochemistry at other positions can also have a profound impact. Studies on related phenylmorphans, which share a similar bicyclic core, have shown that the stereochemistry at the C-9 position dramatically affects the efficacy and potency at the μ-opioid receptor. nih.gov Diastereomers can exhibit vastly different pharmacological profiles, with one being a potent agonist and the other being completely inactive. nih.gov This underscores the high degree of stereoselectivity exhibited by the target receptors and the necessity of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the 9-azabicyclo[3.3.1]nonane scaffold.
Pharmacological Characterization and Biological Activity of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine
Receptor Binding and Ligand Interaction Studies
The interaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its derivatives with various receptor systems has been a subject of scientific investigation, revealing a complex pharmacological profile.
While direct binding data for this compound on sigma (σ) receptors is not extensively documented in publicly available research, studies on its derivatives have demonstrated significant interaction with these receptors. The 9-azabicyclo[3.3.1]nonane skeleton is a privileged structure for developing sigma receptor ligands. For instance, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors.
Notably, certain derivatives have shown high affinity and selectivity for the σ2 receptor. For example, the compounds WC-26 and WC-59, which are N-substituted derivatives of the 9-azabicyclo[3.3.1]nonan-3-yl carbamate (B1207046) scaffold, have been identified as potent σ2 receptor ligands with Ki values of 2.58 nM and 0.82 nM, respectively. These derivatives also exhibited high selectivity over the σ1 receptor. The potential for this scaffold to yield potent sigma receptor ligands underscores the importance of the bicyclic amine core in facilitating these interactions.
The this compound moiety is a key component of compounds that interact with other critical neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) (5-HT) receptors.
Derivatives of this compound have been developed as high-affinity ligands for nAChRs. For example, the compound AT-1001, which features a substituted phenyl group attached to the amine of the core molecule, is a potent and selective ligand for the α3β4 nAChR subtype. It has been characterized as a partial agonist at both human and rat α3β4 nAChRs. The rigid bicyclic structure of the parent compound is crucial for the precise orientation of the interacting moieties to achieve high affinity and selectivity at this receptor subtype.
Furthermore, this compound is a key intermediate in the synthesis of Granisetron (B54018), a well-known selective 5-HT3 receptor antagonist. Granisetron's mechanism of action in preventing nausea and vomiting is directly attributable to its blockade of 5-HT3 receptors. This highlights that the 9-azabicyclo[3.3.1]nonane framework can be effectively utilized to design potent ligands for serotonin receptors. While the parent amine itself does not possess the antagonist properties of Granisetron, its structural contribution is fundamental to the latter's pharmacological activity.
Some research also suggests a potential role for this compound as a monoamine reuptake inhibitor, potentially affecting the transport of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). However, detailed in vitro binding and functional assay data for the parent compound are limited.
| Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity |
| WC-26 | σ2 | 2.58 nM | Ligand |
| WC-59 | σ2 | 0.82 nM | Ligand |
| AT-1001 | α3β4 nAChR | High affinity | Partial Agonist |
| Granisetron | 5-HT3 | High affinity | Antagonist |
Mechanism of Action Investigations
The mechanism of action for the biological effects observed with derivatives of this compound is intrinsically linked to its three-dimensional structure and chemical properties.
The primary molecular targets identified for derivatives of this compound are neurotransmitter receptors. As discussed, these include σ receptors, α3β4 nAChRs, and 5-HT3 receptors. The rigid bicyclo[3.3.1]nonane core provides a fixed scaffold that, when appropriately substituted, can present functional groups in a specific spatial orientation to interact with the binding pockets of these protein targets. The characterization of these interactions has largely been achieved through competitive binding assays using radiolabeled ligands and functional assays measuring downstream signaling or ion flux.
Preclinical Assessment of Efficacy
Preclinical studies have primarily focused on the derivatives of this compound, demonstrating their potential therapeutic utility in various models. For example, derivatives targeting the α3β4 nAChR have been investigated for their potential in addiction models. The efficacy of Granisetron as an antiemetic has been extensively demonstrated in preclinical models of chemotherapy-induced and postoperative nausea and vomiting. While these studies showcase the therapeutic potential of the 9-azabicyclo[3.3.1]nonane scaffold, there is a lack of publicly available preclinical efficacy data for the parent compound, this compound, itself.
In Vitro Pharmacological Profiling and Cellular Assays
The 9-methyl-9-azabicyclo[3.3.1]nonane structure is a key component in the development of ligands targeting several receptor systems. In vitro studies, including radioligand binding assays and functional cellular assays, have been crucial in characterizing the affinity and efficacy of these molecules.
Derivatives have shown significant interactions with sigma receptors, nicotinic acetylcholine receptors (nAChRs), and the dopamine transporter (DAT). For instance, specific phenylcarbamate analogs have been identified as highly potent and selective ligands for the sigma-2 (σ2) receptor. nih.gov One such derivative, WC-59, demonstrates a binding affinity (Ki) of 0.82 nM for the σ2 receptor, with a selectivity of over 2,000-fold compared to the σ1 receptor. nih.gov Another related compound, WC-26, also shows high affinity for the σ2 receptor with a Ki of 2.58 nM. nih.gov In vitro binding studies using membrane preparations from murine EMT-6 breast tumors have confirmed that radiolabeled versions of these compounds, such as [18F]WC-59, specifically bind to σ2 receptors. nih.gov
In the context of nicotinic acetylcholine receptors, the derivative AT-1001 has been characterized as a partial agonist at the human α3β4 nAChR subtype. nih.govnih.gov Cellular assays show that AT-1001 elicits a response that is approximately 35% of the maximum response induced by the endogenous agonist Acetylcholine, with a 50% effective concentration (EC50) of 0.37 μM. nih.gov Its activity at the α4β2 nAChR subtype is considerably lower, showcasing its selectivity. nih.govoup.com
Furthermore, other series of this compound derivatives have been assessed for their ability to bind to the dopamine transporter (DAT). nih.gov These compounds were evaluated as potential ligands for the cocaine-binding site. nih.gov However, binding assays using rat caudate-putamen tissue indicated that these derivatives were substantially less potent than cocaine, with binding affinities (Ki) in the micromolar range (2-14 μM). nih.govacs.org
Table 1: In Vitro Pharmacological Profile of this compound Derivatives
| Derivative | Target | Assay Type | Result |
|---|---|---|---|
| WC-26 | Sigma-2 (σ2) Receptor | Binding Affinity | Ki = 2.58 nM |
| Sigma-1 (σ1) Receptor | Binding Affinity | Ki = 1436 nM | |
| WC-59 | Sigma-2 (σ2) Receptor | Binding Affinity | Ki = 0.82 nM |
| Sigma-1 (σ1) Receptor | Binding Affinity | Ki = 1711 nM | |
| AT-1001 | α3β4 nAChR | Functional Assay | EC50 = 0.37 μM (Partial Agonist) |
| α4β2 nAChR | Functional Assay | EC50 = 1.5 μM (Very Low Efficacy) | |
| Phenyl-substituted series | Dopamine Transporter (DAT) | Binding Affinity | Ki = 2-14 µM |
In Vivo Biological Evaluation and Animal Models
The in vitro activities of this compound derivatives have led to their evaluation in various animal models to understand their potential physiological effects.
The high affinity of σ2 receptor ligands like WC-26 and WC-59 for tumor cells, which often overexpress this receptor, prompted in vivo investigations. nih.gov Biodistribution studies using BALB/c mice bearing EMT-6 tumors were conducted with the radiolabeled derivative [18F]WC-59 to assess its potential as a PET imaging agent. nih.gov Additionally, WC-26 has been evaluated in a mouse pancreatic tumor model, where it demonstrated modest activity as a single agent and also showed potential as a chemosensitizer, enhancing the cytotoxic effects of other chemotherapy drugs. nih.gov
The functional activity of the nAChR ligand AT-1001 was explored in rat models of nicotine (B1678760) addiction. These studies revealed that AT-1001 can block nicotine self-administration, highlighting the potential for this class of compounds in addiction research. nih.govresearchgate.net
In a different therapeutic area, a derivative known as ABN-5d was studied in a carrageenan-induced paw edema model in rats to assess its anti-inflammatory properties. pnrjournal.com The administration of ABN-5d resulted in a significant, dose-dependent inhibition of the induced inflammation, suggesting a potential mechanism of action involving the reduction of neutrophil infiltration. pnrjournal.com
Table 2: In Vivo Evaluation of this compound Derivatives
| Derivative | Animal Model | Focus of Study | Key Finding |
|---|---|---|---|
| [18F]WC-59 | EMT-6 Tumor-Bearing Mice | Cancer Imaging | Biodistribution studies performed. |
| WC-26 | Mouse Pancreatic Tumor Model | Cancer Therapy | Showed modest antitumor activity and chemosensitizing effects. |
| AT-1001 | Rat Model of Nicotine Addiction | Addiction | Blocked nicotine self-administration. |
| ABN-5d | Rat Carrageenan-Induced Paw Edema | Inflammation | Dose-dependent reduction in inflammation and neutrophil infiltration. |
Computational Chemistry and Molecular Modeling of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine
Ligand-Receptor Docking and Dynamics Simulations
Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. This technique is instrumental in understanding the structural basis of molecular recognition.
In a study focused on developing selective M₁ muscarinic acetylcholine (B1216132) receptor antagonists, derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine were synthesized and evaluated. nih.gov A key part of this research involved a molecular docking campaign to predict how these compounds would bind to the M₁ receptor. nih.gov The researchers utilized the crystal structure of the M₁ receptor (PDB ID: 5CXV) and the docking software AutoDock Vina to perform the simulations. nih.gov
The docking protocol was validated by redocking the co-crystallized ligand, which reproduced the known binding pose with a high degree of accuracy (RMSD of 0.252 Å). nih.gov A crucial interaction identified was an ionic bond between the protonated N-methyl group of the ligands and the carboxylate side chain of a key aspartate residue, Asp105. nih.gov Docking poses were filtered to ensure this critical interaction was present, and the results were further analyzed using software like LigandScout to understand the detailed receptor-ligand interactions and generate pharmacophores. nih.govmdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Receptor Structure | M₁ muscarinic acetylcholine receptor (PDB: 5CXV) | nih.gov |
| Docking Software | AutoDock Vina 1.1 | nih.gov |
| Analysis Software | LigandScout 4.4.5, PyMOL | nih.govmdpi.com |
| Validation | Re-docking of co-crystallized ligand (RMSD: 0.252 Å) | nih.gov |
| Key Interaction | Ionic interaction with Asp105 | nih.gov |
| Post-Docking Filter | LigGrep used to select poses where the protonated N-methyl moiety was within 5.5 Å of Asp105’s carboxyl oxygens. | nih.govmdpi.com |
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. However, specific MD simulation studies focusing on this compound were not detailed in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on calculating molecular descriptors that quantify various physicochemical properties of a molecule.
For derivatives of this compound, computational tools have been used to predict properties relevant to their potential as central nervous system (CNS) drugs. nih.gov A critical factor for CNS activity is the ability of a compound to cross the blood-brain barrier (BBB). In silico models are often used to predict BBB penetration by calculating descriptors such as logBB (the logarithm of the brain-to-plasma concentration ratio) and logPS (a measure of the rate of brain penetration). nih.gov
In the study of M₁ antagonists, physico-chemical properties and BBB transport parameters were calculated for a series of carbamates derived from this compound using software such as ACD/Percepta and LigandScout. nih.gov These calculations help in the early-stage assessment of drug candidates, prioritizing those with a higher likelihood of reaching their target in the brain. nih.gov
| Descriptor | Calculated Value | Significance | Reference |
|---|---|---|---|
| logP | 3.80 | Lipophilicity | nih.gov |
| logD | 1.83 (at pH 7.4) | Lipophilicity at physiological pH | nih.gov |
| TPSA | 41.5 Ų | Topological Polar Surface Area | nih.gov |
| pKa | 8.89 | Acidity constant (tertiary N-methyl amine) | nih.gov |
| logBB | 0.08 | Predicted brain/blood concentration ratio | nih.gov |
| logPS | -2.12 | Predicted rate of brain penetration | nih.gov |
Additionally, broader structure-activity relationship (SAR) studies on related compounds, such as granisetron (B54018) derivatives which contain the same bicyclic amine core, have been conducted to understand how modifications to different parts of the molecule affect binding affinity for targets like the 5-HT₃ receptor. researchgate.net
Mechanistic Insights through Advanced Computational Analysis
Advanced computational methods provide deeper mechanistic insights into how this compound and its analogs exert their biological effects. These insights are derived from a detailed analysis of the forces and interactions governing molecular recognition.
The docking studies of M₁ antagonists, for instance, offered a clear mechanistic hypothesis for receptor binding. nih.gov The ionic interaction between the positively charged tertiary amine of the azabicyclic scaffold and the negatively charged Asp105 residue in the receptor's binding pocket was identified as a primary anchor point. nih.gov This finding provides a structural rationale for the necessity of the basic nitrogen in the scaffold for high-affinity binding. The generation of 2D interaction diagrams and pharmacophore models from these docking results helps to visualize the key chemical features required for activity, such as the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups. nih.govmdpi.com
Furthermore, other advanced computational techniques like Density Functional Theory (DFT) have been applied to related bicyclic ketones such as granatanone (pseudopelletierine). researchgate.net These studies have calculated the free energies of different chemical species and transition states to understand reaction pathways and stereoselectivity, demonstrating the power of computational analysis to probe the fundamental chemical properties of the bicyclo[3.3.1]nonane framework. researchgate.net While this specific analysis was on a synthetic precursor, it highlights the capability of such methods to provide a detailed understanding of the stereoelectronic properties that ultimately influence the biological function of derivatives like this compound. researchgate.net
Analytical and Characterization Methodologies for 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine
Chromatographic Techniques for Isomer Separation and Purity Assessment
The stereochemistry of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, which can exist as exo and endo isomers, significantly influences its chemical and pharmacological properties. Therefore, effective separation and purity assessment of these isomers are critical. High-performance liquid chromatography (HPLC) has been established as a suitable and accurate method for this purpose.
A validated HPLC method has been developed for the quantitative determination of the exo-isomer in bulk samples of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. nih.gov This method employs a reversed-phase mechanism to achieve separation. The key parameters of this chromatographic method are detailed in the table below.
| Parameter | Details |
| Stationary Phase | Inertsil C8 column |
| Mobile Phase | 0.3% Trifluoroacetic acid in water |
| Detection | UV |
| Resolution | > 4 between exo and endo isomers |
| Limit of Detection (LOD) for exo isomer | 0.8 µg/mL |
| Limit of Quantification (LOQ) for exo isomer | 2.5 µg/mL |
| Recovery of exo-isomer | 99% to 102% w/w |
| Stability | Test solution and mobile phase stable for up to 48 hours |
This method has demonstrated good precision, linearity, accuracy, robustness, and ruggedness, making it a reliable technique for quality control in the synthesis of stereochemically pure this compound, a key intermediate in the preparation of other compounds. nist.gov The high resolution between the two isomers indicates a highly effective separation, which is crucial for ensuring the stereochemical integrity of the final product. nih.govnist.gov
Spectroscopic and Diffraction Techniques for Structural Elucidation (General methods)
A combination of spectroscopic and diffraction methods is essential for the unambiguous structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the 9-azabicyclo[3.3.1]nonane framework.
¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. For bicyclic systems like this, the vicinal coupling constants are particularly useful in determining the relative stereochemistry of substituents.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry of the parent compound, 9-methyl-9-azabicyclo[3.3.1]nonane, shows a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. nist.gov For the related ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, the mass spectrum provides key fragments that help in identifying the bicyclic core structure. nih.gov
X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in the molecule. This technique has been used to determine the conformation of various derivatives of the 9-azabicyclo[3.3.1]nonane ring system, often revealing that the piperidine (B6355638) rings adopt chair or boat conformations depending on the substitution pattern.
While specific, detailed experimental spectra for this compound are not widely published, the application of these standard analytical techniques is routine and essential for the confirmation of its identity and structure in any synthetic or analytical endeavor.
Applications of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis (e.g., Granisetron (B54018) and its analogs)
The most prominent application of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is as a key intermediate in the production of pharmaceuticals, most notably the antiemetic drug Granisetron. researchgate.net Granisetron is a selective 5-HT₃ receptor antagonist used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy and radiation therapy. biosynth.com
The synthesis of Granisetron involves the condensation of this compound with 1-methyl-indazole-3-carboxylic acid or its derivatives. google.com Specifically, the endo-isomer of this compound is crucial for the pharmacological activity of the final drug. researchgate.net The reaction is typically carried out by reacting 1-methylindazole-3-carboxylic acid chloride with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. google.com
The stereochemistry of this compound is a critical factor, with the endo isomer being selectively used in drug synthesis. High-performance liquid chromatography (HPLC) methods have been developed to separate the exo and endo isomers, ensuring the purity of the intermediate used in the synthesis of Granisetron. researchgate.net The resolution between these two isomers is a key quality control parameter in the manufacturing process. researchgate.net
The table below summarizes key intermediates and reagents in the synthesis of Granisetron from this compound.
| Reactant/Intermediate | Role in Synthesis | Reference |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Key building block providing the bicyclic amine moiety | researchgate.net |
| 1-Methylindazole-3-carboxylic acid | Provides the indazole carboxamide portion of Granisetron | google.com |
| 1-Methylindazole-3-carbonyl Chloride | An activated form of 1-methylindazole-3-carboxylic acid for reaction with the amine | google.compharmaffiliates.com |
Beyond Granisetron itself, derivatives of this bicyclic amine are being researched for their potential in treating a range of neurological disorders.
Building Block for Novel Chemical Entities
The unique conformational properties of the 9-azabicyclo[3.3.1]nonane skeleton make this compound an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications. Its rigid framework allows for the precise spatial orientation of substituents, which is a desirable feature in drug design.
This compound is utilized in organic synthesis not only as a precursor for specific drugs but also more broadly as a raw material or catalyst. Research has explored the use of 9-azabicyclo[3.3.1]nonane derivatives as monoamine neurotransmitter reuptake inhibitors, which are useful in the treatment of various central nervous system disorders. google.com The development of synthetic routes to create diversely functionalized bicyclo[3.3.1]nonanes is an active area of research, with potential applications in areas such as anticancer chemotherapeutics. rsc.org
Future Research Directions and Therapeutic Implications
Exploration of Novel Therapeutic Areas (e.g., CNS disorders, oncology, antimicrobial applications)
The 9-azabicyclo[3.3.1]nonane skeleton is considered a privileged structure in medicinal chemistry, capable of interacting with a range of biological targets. This has spurred investigations into its utility beyond its established roles.
Central Nervous System (CNS) Disorders: The primary therapeutic interest in derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine lies in their activity as monoamine reuptake inhibitors. google.comgoogle.com By blocking the reuptake of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576), these compounds are candidates for treating mood disorders, anxiety, and other neuropsychiatric conditions. Furthermore, certain derivatives have shown promise as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically acting as partial agonists at the α3β4 subtype. smolecule.com This interaction suggests potential therapeutic applications for neurological conditions such as Alzheimer's disease and schizophrenia. smolecule.com
Oncology: The application of this compound's derivatives in oncology is an emerging area of research. Some analogs are classified as cancer-active molecules, indicating their potential in cancer therapy. evitachem.com Specifically, derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been developed as potent and selective sigma-2 (σ2) receptor ligands. researchgate.net These ligands have been investigated for their antitumor properties, with one such compound, SW43, showing promise in preclinical studies for the treatment of pancreatic cancer. researchgate.net
Antimicrobial Applications: While direct evidence for the antimicrobial activity of this compound is limited, related structures show potential. For instance, the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, has demonstrated antimicrobial properties against various bacterial strains. smolecule.com The introduction of additional nitrogen atoms into the bicyclic system, creating diazabicyclo structures, can introduce hydrogen-bonding sites that broaden its applicability, including in antimicrobial design.
| Therapeutic Area | Mechanism of Action / Target | Potential Indications | Supporting Evidence |
|---|---|---|---|
| CNS Disorders | Monoamine Reuptake Inhibition | Depression, Anxiety Disorders | Derivatives inhibit serotonin, norepinephrine, and dopamine transporters. google.com |
| CNS Disorders | Nicotinic Acetylcholine Receptor (nAChR) Modulation | Alzheimer's Disease, Schizophrenia | Derivatives act as partial agonists at α3β4 nAChRs. smolecule.com |
| Oncology | Sigma-2 (σ2) Receptor Ligand | Pancreatic Cancer | Carbamate (B1207046) analogs show high affinity and selectivity for σ2 receptors, inducing apoptosis in cancer cells. researchgate.net |
| Antimicrobial | (Inferred) Bacterial Membrane Disruption / Enzyme Inhibition | Bacterial Infections | Related ketone (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) shows antimicrobial activity. smolecule.com |
Development of Advanced Methodologies for Synthesis and Derivatization
Efficient synthesis and the ability to create a diverse range of derivatives are crucial for exploring the full therapeutic potential of this scaffold.
Synthesis: Several synthetic routes to this compound have been established. A common method involves the reduction of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. smolecule.com Another approach is the hydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime over a Raney nickel catalyst. prepchem.com More recent and advanced strategies focus on constructing the bicyclic core with greater efficiency. For example, radical [3+3] annulation protocols have been developed to access tropane (B1204802) and homotropane frameworks, offering a modern alternative to traditional ionic approaches like the Robinson synthesis. Future research will likely focus on optimizing these methods to improve yields, reduce steps, and achieve enantiomerically pure products, for instance, through the use of ruthenium catalysts for stereoselective reduction. google.com
Derivatization: The reactivity of this compound allows for extensive derivatization. The amine group can participate in nucleophilic substitution reactions, enabling the attachment of various substituents. smolecule.com The nitrogen atom within the bicyclic system can also be targeted. smolecule.com The development of derivatives is key, as the parent compound itself may not have significant biological activity, but its analogs show great promise. smolecule.com Future work will involve creating libraries of derivatives by modifying the amine and the bicyclic framework to fine-tune their pharmacological properties for specific biological targets.
| Strategy | Description | Key Intermediates/Reagents | Potential Advancements |
|---|---|---|---|
| Ketone Reduction | Reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding amine. smolecule.com | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Sodium borohydride (B1222165), Hydrogen/Catalyst. smolecule.comgoogle.com | Development of highly stereoselective catalysts (e.g., Ruthenium complexes) to control isomer formation. google.com |
| Oxime Hydrogenation | Hydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime. prepchem.com | N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime, Raney nickel. prepchem.com | Optimization of reaction conditions (pressure, temperature) to maximize yield. prepchem.com |
| Radical Annulation | Modern approach using radical [3+3] annulation to construct the homotropane core. | N-arylamines, Allylic traps. | Application to a wider range of substrates for increased structural diversity. |
| Derivatization | Modification of the amine functional group via reactions like nucleophilic substitution. smolecule.com | Alkyl halides, Acyl chlorides. smolecule.com | Combinatorial chemistry approaches to generate large libraries for high-throughput screening. |
Integrated Translational Research Prospects
Translating preclinical findings into clinical applications is the ultimate goal. For this compound and its derivatives, this involves a multidisciplinary approach. The compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. smolecule.com
The pathway from laboratory to clinic will require integrated efforts. This includes using derivatives as research tools to probe receptor interactions and further elucidate disease mechanisms. smolecule.com For instance, the development of biotinylated and fluorescent probes from selective sigma-2 receptor ligands has already aided in studying this target. researchgate.net Furthermore, isotopically labelled versions of these compounds could be developed as diagnostic tools or for in vivo receptor imaging, providing a non-invasive way to study drug distribution and target engagement in living systems. google.com This "theranostic" approach, combining therapeutic and diagnostic capabilities, represents a significant prospect for personalized medicine, allowing for the selection of patients most likely to respond to treatment and for the real-time monitoring of therapeutic effects.
常见问题
Q. What are the established synthetic routes for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, and how can experimental modifications optimize yield?
The compound is synthesized via multi-step protocols involving bicyclic scaffold formation and amine functionalization. A common approach starts with tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate, followed by deprotection and methylation. Modifications such as adjusting reaction temperatures or catalyst ratios (e.g., for reductive amination) can improve yields. For example, intermediates like (3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are synthesized using literature methods with slight optimizations in solvent polarity or reaction time .
Q. How is the identity and purity of this compound confirmed in pharmaceutical research?
Analytical techniques include:
- HPLC-MS : To verify molecular weight and detect impurities.
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the bicyclic scaffold and methylamine group.
- Pharmacopeial standards : USP Granisetron Related Compound E RS is used as a reference for impurity profiling, ensuring compliance with loss-on-drying (<0.5%) and chromatographic retention time criteria .
Q. Why is this compound significant in impurity profiling for drugs like Granisetron?
It is identified as Granisetron Impurity E (CAS 76272-56-5), a byproduct formed during the synthesis or degradation of the antiemetic drug Granisetron. Its presence above threshold levels can affect drug safety and efficacy, necessitating rigorous monitoring using validated HPLC or LC-MS methods .
Advanced Research Questions
Q. What methodologies are used to study the conformational dynamics of this compound?
- Variable-temperature NMR : Reveals rotational barriers and pseudostrain effects. For example, N-N rotational barriers (12–15 kcal/mol) in related N-nitrosamines were quantified using ¹H and ¹³C NMR, highlighting deviations from planarity due to steric interactions .
- X-ray crystallography : Resolves bond angles and torsional strain in the bicyclic framework. Studies on analogous compounds show how aryl substituents influence pseudoequatorial vs. pseudoaxial conformations .
Q. How can enantiomeric resolution be achieved for stereochemical studies of this compound?
- Chiral chromatography : Use of columns with immobilized cyclodextrin or cellulose-based stationary phases.
- Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) followed by HPLC separation.
- Dynamic NMR : Detects enantiomerization barriers in protic solvents, as demonstrated in studies on structurally similar azabicyclic amines .
Q. What strategies are recommended for isolating this compound from complex reaction mixtures?
- Liquid-liquid extraction : Utilize pH-dependent solubility (amine protonation in acidic conditions).
- Column chromatography : Silica gel or alumina with gradient elution (e.g., hexane/ethyl acetate → methanol).
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
Q. How can researchers develop robust HPLC methods for quantifying this compound in biological matrices?
- Column selection : C18 or phenyl-hexyl columns for resolving polar amines.
- Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0–4.0) with 0.1% formic acid improves peak symmetry.
- Detection : ESI-MS in positive ion mode (m/z ~155 [M+H]⁺) or UV at 210–220 nm. Calibration curves should span 0.1–100 µg/mL with R² >0.995 .
Q. What role does this compound play in adenosine receptor agonist design?
As a key intermediate, its bicyclic scaffold mimics natural ligand conformations. Researchers modify its amine group to enhance subtype selectivity (e.g., A₁ vs. A₂ₐ receptors). Structure-activity relationship (SAR) studies use radioligand binding assays (³H-CCPA for A₁) and functional cAMP assays to evaluate potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
